2,2-Difluoro-3-phenylpropan-1-ol
Description
2,2-Difluoro-3-phenylpropan-1-ol (C₉H₁₀F₂O) is a fluorinated secondary alcohol featuring a phenyl group at the C3 position and two fluorine atoms at the C2 position. Its SMILES representation is C1=CC=C(C=C1)CC(CO)(F)F, and its InChIKey is CGCZJXZSCLWGEQ-UHFFFAOYSA-N .
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2,2-difluoro-3-phenylpropan-1-ol |
InChI |
InChI=1S/C9H10F2O/c10-9(11,7-12)6-8-4-2-1-3-5-8/h1-5,12H,6-7H2 |
InChI Key |
CGCZJXZSCLWGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Propanol Derivatives
(a) 3-Amino-2,2-difluoropropan-1-ol (CAS: 155310-11-5)
- Structure: Replaces the phenyl group with an amino (-NH₂) group at C3.
- Molecular Formula: C₃H₇F₂NO.
- Key Difference : The absence of the aromatic phenyl group reduces steric bulk and alters polarity compared to the target compound.
(b) (+)-2-Amino-3-(3,4-difluoro)-phenyl-propan-1-ol (CAS: 1364867-97-9)
- Structure: Features a 3,4-difluorophenyl group and an amino group at C2.
- Molecular Formula: C₉H₁₁F₂NO.
- Synthetic Relevance : Chiral synthesis routes are prioritized for enantioselective applications in medicinal chemistry .
- Key Difference : The additional fluorine atoms on the phenyl ring and stereochemical complexity may enhance metabolic stability but complicate synthesis .
Aromatic Propanol Derivatives
(a) 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structure : Contains a 3-methylphenyl (tolyl) group and two methyl groups at C2.
- Applications : Regulated by the International Fragrance Association (IFRA) for use in perfumes and cosmetics, with safety limits established across product categories .
- Key Difference : Methyl groups increase hydrophobicity, while the tolyl moiety may enhance volatility compared to the fluorinated target compound .
(b) 3-(Diethylamino)-2,2-dimethyl-propan-1-ol
Heterocyclic Propanol Derivatives
(a) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure : Replaces phenyl with a thiophene ring.
- Applications : Intermediate in synthesizing sulfur-containing pharmaceuticals .
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